molecular formula C12H17BrN2O B1399961 4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol CAS No. 1340054-24-1

4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol

Cat. No.: B1399961
CAS No.: 1340054-24-1
M. Wt: 285.18 g/mol
InChI Key: FTDFGQFRFXCOAI-UHFFFAOYSA-N
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Description

4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a bromopyridine moiety linked to a cyclohexanol group via a methylamino bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and cyclohexanone.

    Formation of Intermediate: 5-bromopyridine is reacted with formaldehyde and a secondary amine to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with cyclohexanone under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine: A simpler compound with a bromine atom on the pyridine ring.

    5-Bromopyridin-2-ol: Contains a hydroxyl group on the pyridine ring.

    5-Bromopyridine-3-carboxylic acid: Features a carboxylic acid group on the pyridine ring.

Uniqueness

4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol is unique due to its combination of a bromopyridine moiety and a cyclohexanol group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(5-bromopyridin-2-yl)methylamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c13-9-1-2-11(14-7-9)8-15-10-3-5-12(16)6-4-10/h1-2,7,10,12,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDFGQFRFXCOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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